molecular formula C25H20N4O4 B2664353 3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1326909-32-3

3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Katalognummer: B2664353
CAS-Nummer: 1326909-32-3
Molekulargewicht: 440.459
InChI-Schlüssel: ONBCSMDBZFFNAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted at position 3 with a benzyl group and at position 7 with a 1,2,4-oxadiazole ring bearing a 4-ethoxyphenyl moiety. The quinazoline-dione scaffold is notable for its presence in bioactive molecules, including kinase inhibitors and antimicrobial agents . The oxadiazole ring, a five-membered heterocycle with two nitrogen and one oxygen atom, is known to enhance metabolic stability and binding affinity in medicinal chemistry applications .

Eigenschaften

CAS-Nummer

1326909-32-3

Molekularformel

C25H20N4O4

Molekulargewicht

440.459

IUPAC-Name

3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H20N4O4/c1-2-32-19-11-8-17(9-12-19)22-27-23(33-28-22)18-10-13-20-21(14-18)26-25(31)29(24(20)30)15-16-6-4-3-5-7-16/h3-14H,2,15H2,1H3,(H,26,31)

InChI-Schlüssel

ONBCSMDBZFFNAR-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5

Löslichkeit

not available

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of anthranilic acid with benzylamine, followed by cyclization to form the quinazoline ring. The oxadiazole ring is then introduced through a reaction with an appropriate hydrazide and ethoxyphenyl derivative under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety .

Analyse Chemischer Reaktionen

Types of Reactions

3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit promising anticancer properties. The compound has been tested against various cancer cell lines, demonstrating significant inhibition of cell proliferation. For instance, studies have shown that similar oxadiazole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins .

Case Study: Anticancer Efficacy

In a study evaluating the anticancer activity of quinazoline derivatives, compounds with oxadiazole moieties exhibited notable cytotoxic effects against several cancer types. The results indicated that certain derivatives could effectively inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular signaling pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Quinazoline derivatives have been reported to act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, which are critical targets for antimicrobial agents .

Case Study: Antimicrobial Activity

In a comparative study of quinazoline derivatives against Gram-positive and Gram-negative bacteria, several compounds demonstrated moderate to significant antibacterial activity. For example, one derivative showed inhibition zone values ranging from 10 to 12 mm against strains such as Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ampicillin .

Biochemical Applications

The unique structure of 3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione enables it to interact with specific molecular targets within biological systems. Its mechanism of action typically involves binding to enzymes or receptors, potentially inhibiting their activity or modulating their function.

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding interactions between this compound and various biological targets. These studies reveal how structural characteristics influence binding affinity and specificity, providing insights into its potential therapeutic applications .

Wirkmechanismus

The mechanism of action of 3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The oxadiazole ring may enhance the compound’s binding affinity and specificity, making it a potent inhibitor of certain biological pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Core Variations

The quinazoline-dione core distinguishes this compound from other heterocyclic systems. For instance:

  • Pyrazol-3-one derivatives (e.g., compounds in ) incorporate a pyrazole ring fused with a ketone group. These structures, such as 1,5-dimethyl-4-(tetrazolyl)pyrazol-3-ones, prioritize hydrogen-bonding interactions but may exhibit lower metabolic stability compared to oxadiazole-containing analogs .
  • 1,3-Oxazole derivatives (e.g., ’s 4-benzyl-1,3-oxazoles) feature a single oxygen and nitrogen atom in their heterocycle. While oxazoles are synthetically accessible, their reduced electron-deficient nature limits π-π stacking interactions compared to oxadiazoles .

Substituent Effects

  • Benzyl vs. In contrast, ’s 4-chlorophenylsulfonyl group introduces strong electron-withdrawing effects, which may favor electrostatic interactions but reduce bioavailability .
  • 4-Ethoxyphenyl vs. Coumarin Moieties : The 4-ethoxyphenyl group on the oxadiazole ring provides moderate electron-donating properties, balancing solubility and binding. ’s coumarin-based derivatives, with fused benzodiazepine/oxazepine systems, prioritize fluorescence and intercalation properties but face synthetic complexity .

Comparative Data Table

Parameter Target Compound Pyrazol-3-one Derivatives 1,3-Oxazoles
Heterocyclic Core Quinazoline-2,4-dione + 1,2,4-oxadiazole Pyrazol-3-one + tetrazole 1,3-Oxazole
Key Substituents 3-Benzyl, 7-(4-ethoxyphenyl)oxadiazole Coumarin, benzodiazepine/oxazepine 4-Benzyl, 4-chlorophenylsulfonyl
Synthetic Method Likely cycloaddition/condensation Intramolecular cyclization N-Acylation, cyclodehydration
Electron Effects Moderate electron-donating (ethoxy) Strong electron-withdrawing (tetrazole) Mixed (sulfonyl withdrawal, benzyl donation)
Predicted Bioavailability High (balanced lipophilicity) Moderate (polar tetrazole) Low (sulfonyl hydrophilicity)

Research Implications

  • The oxadiazole-quinazoline-dione hybrid may exhibit superior kinase inhibition compared to pyrazol-3-ones due to enhanced π-stacking .
  • Its benzyl group could confer better blood-brain barrier penetration than ’s sulfonyl-containing oxazoles, which are prone to efflux mechanisms .

Biologische Aktivität

3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a complex organic compound belonging to the quinazoline family. Its unique structure combines a quinazoline core with an oxadiazole ring, making it a subject of interest in medicinal chemistry due to its potential biological activities. The molecular formula of this compound is C25H20N4O4, and it has been investigated for various pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions including cyclization and substitution reactions. The incorporation of the oxadiazole ring enhances the biological activity of the quinazoline scaffold by providing additional sites for interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, it has shown moderate to significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from quinazoline derivatives have been reported to inhibit bacterial gyrase and DNA topoisomerase IV, which are critical for bacterial replication and survival .

Compound Bacterial Strain Inhibition Zone (mm) MIC (mg/mL)
3-benzyl...Staphylococcus aureus1080
3-benzyl...Escherichia coli1565
3-benzyl...Candida albicans1180

Anticancer Activity

In addition to its antimicrobial properties, the compound has been evaluated for anticancer activity. Studies have demonstrated that derivatives of quinazoline can inhibit cell proliferation in various cancer cell lines. The mechanism of action often involves interference with cell cycle progression and induction of apoptosis in cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes or receptors. This interaction can inhibit their activity or modulate their function, leading to various biological effects including antimicrobial and anticancer activities.

Case Studies

Several studies have focused on the structure-activity relationship (SAR) of quinazoline derivatives. For example:

  • Study on Antimicrobial Efficacy : A series of quinazoline derivatives were synthesized and tested against a panel of bacterial strains. Among them, certain modifications at the 1 and 3 positions significantly enhanced antimicrobial activity compared to standard drugs like ampicillin .
  • Anticancer Evaluation : Another study investigated the effect of these compounds on cancer cell lines. The results indicated that specific substitutions on the quinazoline scaffold led to increased potency against breast cancer cells .

Q & A

Q. What are the standard synthetic routes for constructing the quinazoline-2,4-dione core in this compound?

The quinazoline-2,4-dione scaffold is typically synthesized via condensation reactions. A common approach involves reacting 2-aminobenzamide derivatives with carbonyl-containing reagents. For example, oxidative coupling between stable precursors like 2-aminobenzamide and benzyl alcohol under basic conditions (e.g., t-BuONa) with oxygen as a green oxidant can yield 2-phenylquinazolin-4(3H)-one derivatives in moderate-to-good yields . Cyclization of thiourea intermediates with acid or base is another method, as seen in oxadiazole-containing heterocycles .

Q. How can the oxadiazole moiety be introduced into the quinazoline framework?

The 1,2,4-oxadiazol-5-yl group is often incorporated via cyclization of amidoxime intermediates. For instance, nitrile oxides generated from hydroxamoyl chlorides can undergo [3+2] cycloaddition with nitriles or activated carbonyl groups. Evidence from analogous compounds suggests that aryl isothiocyanates and amines can be used to form thioureas, which are then cyclized to oxadiazoles under acidic or basic conditions .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

  • IR spectroscopy : To confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and oxadiazole C=N vibrations (~1620 cm⁻¹) .
  • ¹H/¹³C NMR : To verify substitution patterns (e.g., benzyl protons at δ ~4.5–5.5 ppm, aromatic protons for ethoxyphenyl groups) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation and fragmentation analysis .

Advanced Research Questions

Q. How can contradictory pharmacological data for quinazoline derivatives be resolved in structure-activity relationship (SAR) studies?

Discrepancies often arise from variations in substituent positioning and assay conditions. For example, anti-inflammatory activity in 4(3H)-quinazolinones is highly sensitive to electron-withdrawing groups at the 7-position, as shown in studies where 7-chloro derivatives exhibited enhanced potency compared to unsubstituted analogs . To resolve contradictions, systematic SAR studies using isogenic cell lines and standardized bioassays (e.g., COX-2 inhibition or cytokine profiling) are recommended .

Q. What strategies optimize the yield of the 1,2,4-oxadiazole ring under green chemistry conditions?

Green synthesis of oxadiazoles can be achieved using:

  • Catalytic systems : Diisopropyl ethyl ammonium acetate (DIPEAc) enables room-temperature Knoevenagel condensations with reusable catalysts, reducing solvent waste .
  • Microwave-assisted reactions : Shortens reaction times for cyclization steps, improving efficiency .
  • Solvent-free conditions : For example, melt reactions with urea or thiourea derivatives to minimize environmental impact .

Q. How can computational methods aid in predicting the biological targets of this compound?

Molecular docking and pharmacophore modeling are critical. For quinazoline derivatives, studies have successfully predicted binding to kinases (e.g., EGFR) and neurotransmitter receptors by aligning the oxadiazole and quinazoline-dione moieties with active-site residues . Tools like AutoDock Vina and Schrödinger Suite can validate hypotheses generated from in vitro data .

Methodological Challenges and Solutions

Q. What are the common pitfalls in synthesizing the 3-benzyl substituent, and how are they addressed?

Challenges include competitive N-alkylation and benzyl group migration. Solutions:

  • Selective protection : Use of tert-butoxycarbonyl (Boc) groups for secondary amines to direct benzylation to the desired nitrogen .
  • Low-temperature reactions : To minimize side reactions, as demonstrated in the synthesis of 3-amino-7-chloro-2-phenylquinazolin-4(3H)-one derivatives .

Q. How can researchers reconcile low solubility of this compound in pharmacological assays?

Solubility issues are common due to the hydrophobic benzyl and ethoxyphenyl groups. Strategies include:

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the 2,4-dione positions .
  • Nanoformulation : Use of liposomes or cyclodextrin complexes to enhance bioavailability, as reported for analogous thiazolidinediones .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.